

# Structural Characterization & Spectroscopic Profiling: 4-(Aminomethyl)-2-ethoxyphenol

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## Compound of Interest

Compound Name: 4-(Aminomethyl)-2-ethoxyphenol

CAS No.: 90643-06-4

Cat. No.: B1284583

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Synonyms: O-Ethylvanillylamine; 4-Hydroxy-3-ethoxybenzylamine; 4-Aminomethylguethol.  
CAS Registry Number: 1196-92-5 (Free base) / Related: 7149-10-2 (Methoxy analogue HCl)

## Executive Summary & Chemical Identity

**4-(Aminomethyl)-2-ethoxyphenol** is the O-ethyl analogue of Vanillylamine. It serves as a critical intermediate in the synthesis of non-pungent capsaicinoid analogues (capsinoids) and specific pharmaceutical agents targeting TRP (Transient Receptor Potential) channels.

Unlike its methoxy counterpart (Vanillylamine), the ethoxy substitution at the 3-position (relative to the benzyl chain) alters its lipophilicity and steric profile, necessitating precise spectroscopic differentiation during quality control.

This guide provides a definitive structural elucidation workflow, focusing on the Hydrochloride Salt (HCl) form (

), as this is the stable, crystalline solid typically handled in research and drug development.

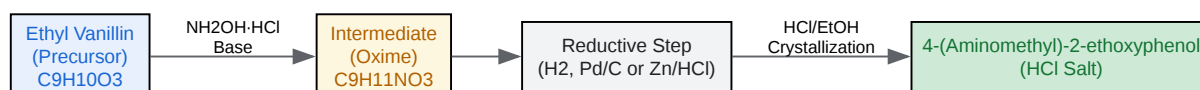
## Core Chemical Parameters

Parameter	Data
Molecular Formula	(Free Base) / (HCl Salt)
Molecular Weight	167.21 g/mol (Free Base) / 203.67 g/mol (HCl Salt)
Appearance	White to off-white crystalline solid (HCl salt)
Solubility	Soluble in Water, DMSO, Methanol; Sparingly soluble in

## Synthesis & Structural Origin (Validation)

To validate the spectroscopic data, one must understand the synthetic origin. The compound is synthesized via the reductive amination of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). This pathway dictates the impurity profile (residual aldehyde) and confirms the carbon skeleton.

## Experimental Workflow (Graphviz)



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Figure 1: Synthetic pathway from Ethyl Vanillin. The ethyl group remains intact, serving as a spectroscopic marker.

## Spectroscopic Data Analysis

The following data is standardized for the Hydrochloride Salt in DMSO-

, as the amine protons are exchangeable and often invisible in protic solvents like Methanol-

## A. Nuclear Magnetic Resonance (NMR)

The definitive identification relies on the Ethoxy group signals (triplet + quartet) which distinguish this compound from Vanillylamine (singlet methoxy).

NMR (400 MHz, DMSO-

Position	(ppm)	Multiplicity	Integral	Assignment	Coupling (Hz)
Phenol OH	9.05	Singlet (br)	1H	Ar-OH	-
Amine	8.20	Broad Singlet	3H		-
Aromatic	7.12	Doublet (d)	1H	Ar-H2 (meta to OH)	
Aromatic	6.85	dd	1H	Ar-H6 (ortho to alkyl)	
Aromatic	6.78	Doublet (d)	1H	Ar-H5 (ortho to OH)	
Benzylic	3.88	Quartet (q)*	2H	Ar-CH -N	Overlaps w/ Ethoxy
Ethoxy	4.02	Quartet (q)	2H		
Ethoxy	1.34	Triplet (t)	3H		

> Note: In DMSO-

, the benzylic methylene signal (~3.88 ppm) often overlaps with the water peak or the ethoxy methylene quartet (~4.02 ppm). Running the sample in

will shift the water peak to 4.79 ppm, revealing the benzylic resonance clearly.

NMR (100 MHz, DMSO-

)

(ppm)	Carbon Type	Assignment
147.2	Quaternary	C-3 (Ar-O-Et)
146.5	Quaternary	C-4 (Ar-OH)
124.8	Quaternary	C-1 (Ar-Alkyl)
121.5	Methine (CH)	C-6
115.4	Methine (CH)	C-5
112.8	Methine (CH)	C-2
63.8	Methylene ( )	
42.1	Methylene ( )	Ar- -N
14.6	Methyl ( )	

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the salt form features (broad ammonium bands) and the ether linkage.

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).

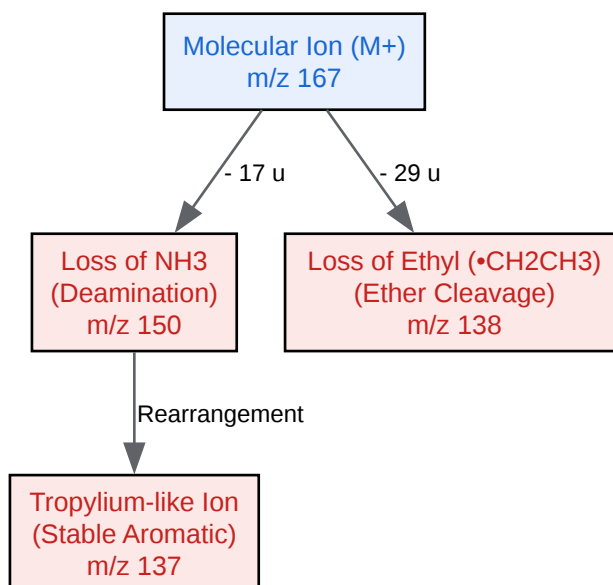
Wavenumber ( )	Vibration Mode	Functional Group	Notes
3200 - 3450	Stretch	O-H (Phenol)	Broad, often overlaps with NH
2800 - 3100	Stretch	N-H (Ammonium)	Multiple broad bands (salt form)
1590 - 1610	Stretch	C=C (Aromatic)	Ring skeletal vibrations
1515	Bend	N-H	Amine salt deformation
1260 - 1280	Stretch	C-O (Aryl Ether)	Strong, diagnostic for Ar-O-Et
1030 - 1050	Stretch	C-O (Alkyl Ether)	Ethoxy group confirmation
815 - 825	Bend	C-H (OOP)	1,2,4-trisubstituted benzene

## C. Mass Spectrometry (MS)[3][4]

- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Molecular Ion:  
(ESI).

### Fragmentation Pattern (EI - 70eV)

The fragmentation follows a specific logic useful for confirming the ethoxy chain length.



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Figure 2: Primary fragmentation pathways in Electron Impact MS.

- m/z 167: Parent Peak ( ).
- m/z 150: . Characteristic of benzylamines.
- m/z 138: . Critical diagnostic: Differentiates from Vanillylamine (which would lose Methyl, -15u).
- m/z 109: . Ring degradation.

## Experimental Protocols

### Protocol 1: Analytical Sample Preparation (NMR)

Objective: Prepare a sample free of water interference to visualize exchangeable protons.

- Weighing: Weigh 10-15 mg of **4-(Aminomethyl)-2-ethoxyphenol** HCl into a clean vial.
- Solvation: Add 0.6 mL of DMSO-  
(99.9% D).
  - Why DMSO? The HCl salt is sparingly soluble in  
. causes H/D exchange, erasing the phenol (-OH) and amine (-NH) signals.
- Transfer: Filter through a glass wool plug into a 5mm NMR tube if any turbidity is observed.
- Acquisition:
  - Set relaxation delay ( ) to >2.0s to ensure integration accuracy of the aromatic protons.
  - Reference spectrum to residual DMSO quintet at 2.50 ppm.

## Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify purity and detect Ethyl Vanillin (precursor) carryover.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5 $\mu$ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 280 nm (Phenol absorption).
- Retention Logic: The amine (protonated at pH 2) will elute earlier than the neutral/acidic Ethyl Vanillin precursor.

## References

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